Ilexgenin A

Description

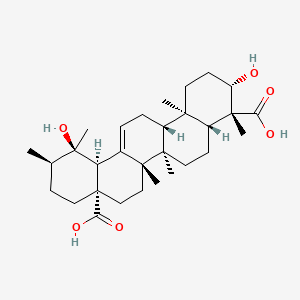

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGOKVPCRANSU-XUFMHOFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319106 |

Source

|

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108524-94-3 |

Source

|

| Record name | Ilexgenin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling Ilexgenin A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexgenin A, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of Ilexgenin A, presenting quantitative data, detailed experimental protocols for its isolation and quantification, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Ilexgenin A

Ilexgenin A is primarily found in various species of the genus Ilex (family Aquifoliaceae) and has also been reported in Quercus aliena (family Fagaceae). The concentration of Ilexgenin A can vary depending on the plant species, the part of the plant used, and geographical location.

| Plant Species | Plant Part | Reported Presence of Ilexgenin A |

| Ilex hainanensis Merr. | Leaves | Present[1][2][3] |

| Ilex pubescens Hook. & Arn. | Roots | Present[4] |

| Quercus aliena Blume | Not specified | Present |

This table summarizes the confirmed plant sources of Ilexgenin A based on available scientific literature.

Quantitative Analysis of Ilexgenin A

Experimental Protocols

The isolation and quantification of Ilexgenin A from its natural sources involve a series of chromatographic techniques. Below are detailed methodologies derived from scientific literature for the extraction, purification, and quantification of this bioactive compound.

Extraction and Isolation of Ilexgenin A from Ilex species

This protocol outlines a general procedure for the isolation of Ilexgenin A from the leaves of Ilex hainanensis or the roots of Ilex pubescens.

1. Preparation of Plant Material:

-

The plant material (leaves or roots) is air-dried and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[2]

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Ilexgenin A, being a triterpenoid, is expected to be enriched in the less polar fractions.

4. Column Chromatography:

-

The fraction enriched with Ilexgenin A is subjected to column chromatography for further purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2][4]

-

Sephadex LH-20 Column Chromatography: Fractions containing Ilexgenin A can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.[2][4]

-

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification of Ilexgenin A is often achieved using preparative HPLC.[2]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the compound.

-

Fractions corresponding to the Ilexgenin A peak are collected, and the solvent is removed to obtain the pure compound.

-

Quantification of Ilexgenin A by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of Ilexgenin A in biological matrices and plant extracts.

1. Sample Preparation:

-

For plant material, an extraction procedure similar to the initial steps of isolation is performed, followed by appropriate dilution of the extract.

-

For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) is typically required, followed by centrifugation to remove proteins.

2. UPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for Ilexgenin A.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Ilexgenin A and an internal standard.

-

Precursor/Product Ions: The specific m/z transitions for Ilexgenin A would need to be determined by direct infusion of a pure standard.

4. Calibration and Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions of Ilexgenin A of known concentrations.

-

The concentration of Ilexgenin A in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Signaling Pathways Modulated by Ilexgenin A

Ilexgenin A has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily the STAT3, PI3K/Akt, and NF-κB pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation. Ilexgenin A has been demonstrated to inhibit this pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, and metabolism. Ilexgenin A has been shown to suppress this pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Ilexgenin A has been implicated in the inhibition of this pathway, contributing to its anti-inflammatory effects.

Conclusion

Ilexgenin A stands out as a promising natural compound with significant therapeutic potential. This technical guide has provided a consolidated overview of its primary natural sources, methodologies for its isolation and quantification, and its mechanisms of action at the cellular level. The presented data and protocols are intended to facilitate further research and development of Ilexgenin A as a potential therapeutic agent. Continued investigation into its quantitative distribution in various plant species and the elucidation of its precise molecular interactions within signaling pathways will be crucial for its future clinical applications.

References

Technical Guide: Isolation and Characterization of Ilexgenin A from Ilex hainanensis Merr.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ilexgenin A, a pentacyclic triterpenoid isolated from the leaves of Ilex hainanensis Merr., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer effects[1][2]. This document provides a comprehensive technical overview of the isolation, characterization, and known signaling pathways of Ilexgenin A, intended to serve as a resource for researchers in natural product chemistry and drug discovery.

Experimental Protocols: Isolation and Purification

The isolation of Ilexgenin A from Ilex hainanensis leaves is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for triterpenoid isolation from this plant species.

Plant Material and Extraction

-

Plant Material Preparation: The leaves of Ilex hainanensis Merr. are collected, authenticated, and thoroughly cleaned. They are then air-dried in the shade and pulverized into a coarse powder.

-

Solvent Extraction: The powdered leaves are subjected to exhaustive extraction, typically using aqueous ethanol. A common method involves refluxing the material with 80% ethanol for 2 hours, a process repeated twice to ensure maximum yield of secondary metabolites[3].

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The resulting viscous mass is then prepared for fractionation.

Fractionation and Chromatographic Purification

-

Macroporous Resin Chromatography: The crude extract is suspended in water and subjected to column chromatography using a macroporous adsorption resin[4].

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

Elution is then carried out with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing triterpenoids, including Ilexgenin A, are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC. Based on analytical methods, a reversed-phase C18 column is effective for separating Ilexgenin A from other structurally similar triterpenoids[5].

-

Column: Waters XBridge C18 (or equivalent), typically 4.6 mm × 250 mm, 5 µm for analytical scale; larger dimensions are used for preparative scale[5].

-

Mobile Phase: A gradient of methanol (A) and 0.5% formic acid in water (B) is employed. A typical gradient could be: 70%-85% A over 18 minutes, followed by an increase to 95% A[5].

-

Detection: Evaporative Light Scattering Detector (ELSD) or UV detection at a low wavelength (e.g., 210 nm) is suitable for these non-chromophoric compounds[3][5].

-

Collection: Fractions corresponding to the retention time of Ilexgenin A are collected, pooled, and the solvent is removed to yield the purified compound.

-

References

- 1. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ilexgenin A, a novel pentacyclic triterpenoid extracted from Aquifoliaceae shows reduction of LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Therapeutic Effect of Ilex hainanensis Merr. Extract on Nonalcoholic Fatty Liver Disease through Urine Metabolite Profiling by Ultraperformance Liquid Chromatography/Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Ilexgenin A: A Multi-Targeted Agent in Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexgenin A, a triterpenoid saponin, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-neoplastic effects of Ilexgenin A in cancer cells. The primary focus is on its role in the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, including STAT3 and PI3K/Akt. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological processes using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

Ilexgenin A exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes involved in tumor growth and progression. The primary mechanisms identified include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the suppression of pro-survival signaling pathways.

Induction of Apoptosis

Ilexgenin A has been shown to be a potent inducer of apoptosis in cancer cells. A key indicator of its pro-apoptotic activity is the enhanced activation of caspase-3/7, central executioners of the apoptotic cascade[1][2]. The induction of apoptosis by Ilexgenin A is believed to be mediated through the intrinsic mitochondrial pathway, characterized by structural changes in the mitochondria[1][2]. This suggests that Ilexgenin A may modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, although the precise upstream events are still under investigation.

Cell Cycle Arrest

In addition to inducing apoptosis, Ilexgenin A is reported to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells[1][2]. While the specific phase of cell cycle arrest induced by Ilexgenin A is a subject of ongoing research, this mechanism is crucial for its anti-proliferative effects. By halting the cell cycle, Ilexgenin A prevents cancer cells from dividing and expanding, contributing to the overall anti-tumor effect.

Inhibition of Key Oncogenic Signaling Pathways

A significant aspect of Ilexgenin A's mechanism of action is its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Ilexgenin A has been demonstrated to inhibit the STAT3 signaling pathway[1][2]. This inhibition likely occurs through the suppression of STAT3 phosphorylation, which is essential for its activation, dimerization, and nuclear translocation. By blocking STAT3 signaling, Ilexgenin A can downregulate the expression of various STAT3 target genes involved in tumorigenesis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial pro-survival signaling cascade that is frequently hyperactivated in a wide range of cancers. Ilexgenin A has been found to inhibit the PI3K/Akt pathway[1][2]. The inhibition of this pathway likely involves the dephosphorylation of Akt, a key downstream effector of PI3K. Suppressing the PI3K/Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of Ilexgenin A.

Quantitative Data Summary

While comprehensive quantitative data for Ilexgenin A across a wide range of cancer cell lines is still being established, this section provides a template for how such data can be structured for comparative analysis. The table below includes hypothetical IC50 values to illustrate the format.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Data not available in abstracts | [1][2] |

| H22 | Hepatocellular Carcinoma | Data not available in abstracts | [1][2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Data not available in abstracts | [1][2] |

Note: Specific IC50 values for Ilexgenin A were not available in the provided search results. The table structure is for illustrative purposes.

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to investigate the mechanism of action of anti-cancer compounds like Ilexgenin A.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of Ilexgenin A on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ilexgenin A (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis

Purpose: To detect the expression levels of specific proteins involved in signaling pathways (e.g., p-STAT3, STAT3, p-Akt, Akt), apoptosis (e.g., Caspase-3, Bcl-2), and cell cycle regulation.

Protocol:

-

Treat cancer cells with Ilexgenin A at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of Ilexgenin A on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cancer cells with Ilexgenin A for the desired duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with Ilexgenin A.

Protocol:

-

Treat cancer cells with Ilexgenin A for the indicated time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Ilexgenin A and a typical experimental workflow for its analysis.

Caption: Ilexgenin A inhibits STAT3 and PI3K/Akt pathways.

Caption: Experimental workflow for analyzing Ilexgenin A's effects.

Synergistic Effects and Future Directions

Promisingly, Ilexgenin A has demonstrated a synergistic anti-tumor effect when combined with existing chemotherapeutic agents like Sorafenib in hepatocellular carcinoma models[1][2]. This suggests that Ilexgenin A could be a valuable component of combination therapies, potentially enhancing the efficacy of standard treatments and overcoming drug resistance.

Future research should focus on elucidating the detailed molecular interactions of Ilexgenin A with its targets, expanding the investigation to a broader range of cancer types, and conducting preclinical in vivo studies to validate its therapeutic potential. The identification of specific biomarkers for sensitivity to Ilexgenin A will also be crucial for its clinical development.

Conclusion

Ilexgenin A is a compelling natural product with significant anti-cancer activity. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit the STAT3 and PI3K/Akt signaling pathways underscores its potential as a multi-targeted therapeutic agent. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development of Ilexgenin A for clinical applications in oncology.

References

- 1. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth (Journal Article) | OSTI.GOV [osti.gov]

The Multifaceted Therapeutic Potential of Pentacyclic Triterpenoids: A Spotlight on Ilexgenin A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentacyclic triterpenoids, a diverse class of secondary metabolites found throughout the plant kingdom, have garnered significant attention for their broad spectrum of biological activities and therapeutic promise. These complex molecules exhibit potent anti-inflammatory, anti-cancer, and metabolic regulatory properties, positioning them as compelling candidates for novel drug development. This technical guide provides a comprehensive overview of the biological activities of pentacyclic triterpenoids, with a specific and in-depth focus on Ilexgenin A, a novel triterpenoid extracted from the leaves of Ilex hainanensis Merr. We will explore its molecular mechanisms of action, delve into the key signaling pathways it modulates, present quantitative data from pertinent studies, and provide detailed experimental protocols for the assays discussed.

Introduction to Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a class of natural products characterized by a 30-carbon skeleton arranged in five rings.[1] Their structural diversity gives rise to a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, anti-tumor, hepatoprotective, and cardioprotective activities.[2] Prominent examples of biologically active pentacyclic triterpenoids include arjunolic acid, asiatic acid, boswellic acids, corosolic acid, maslinic acid, moronic acid, and oleanolic acid.[2] These compounds have been shown to have the potential to ameliorate vascular disorders associated with conditions like hypertension, obesity, and diabetes.[2]

Ilexgenin A is a novel pentacyclic triterpenoid that has emerged as a particularly promising therapeutic agent.[3] It is extracted from the leaves of Ilex hainanensis Merr and has demonstrated significant anti-inflammatory, anti-cancer, and metabolic regulatory effects in various preclinical models.[3][4][5] This guide will focus primarily on the multifaceted biological activities of Ilexgenin A.

Biological Activities of Ilexgenin A

Ilexgenin A exhibits a remarkable range of biological activities, making it a subject of intensive research. Its therapeutic potential spans inflammation, cancer, metabolic disorders, and cardiovascular diseases.

Anti-inflammatory Activity

Ilexgenin A has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[3] In a mouse model of lipopolysaccharide (LPS)-induced peritonitis, Ilexgenin A was shown to suppress the infiltration of inflammatory cells into the peritoneal cavity and serum.[3] It also dramatically inhibited the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in the peritoneal cavity.[3] In vitro studies using RAW 264.7 macrophage cells confirmed that Ilexgenin A inhibits the production of these cytokines at both the transcriptional and translational levels.[3]

Anti-Cancer and Anti-Angiogenesis Activity

Ilexgenin A has shown significant anti-cancer properties, particularly in the context of hepatocellular carcinoma (HCC).[4] It has been reported to inhibit the production of inflammatory cytokines TNF-α and IL-6 in HepG2 cells, which are known to contribute to the tumor microenvironment.[4] Furthermore, Ilexgenin A downregulates the production and transcription of the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF), a key mediator of tumor angiogenesis.[4] In HCC xenograft models using HepG2 and H22 cells, Ilexgenin A treatment led to reduced tumor growth.[4] Notably, it exhibited a synergistic effect when combined with the multi-kinase inhibitor Sorafenib, a standard therapy for advanced HCC.[4] The combination therapy also appeared to mitigate the hepatotoxicity associated with Sorafenib monotherapy.[4] Mechanistically, Ilexgenin A's anti-cancer effects are linked to the induction of apoptosis, as evidenced by enhanced caspase-3/7 activity.[4]

Metabolic Regulation

Ilexgenin A plays a crucial role in regulating lipid metabolism. It has been shown to prevent early colonic carcinogenesis by reprogramming lipid metabolism through the hypoxia-inducible factor 1-alpha (HIF1α)/sterol regulatory element-binding protein-1 (SREBP-1) pathway.[5] In colon cancer cells (HT-29 and HCT-116), Ilexgenin A downregulates the expression of SREBP-1, a key transcription factor in lipid synthesis, and inhibits its translocation to the nucleus.[5] This leads to a decrease in the content of triglycerides (TG) and inhibits fatty acid synthesis.[5]

Furthermore, Ilexgenin A has been shown to inhibit hepatic de novo fatty acid synthesis by activating AMP-activated protein kinase (AMPK) and preventing the maturation of SREBP1.[6][7]

Anti-Atherosclerotic Activity

Ilexgenin A has demonstrated potential in preventing the progression of atherosclerosis.[8][9] In apolipoprotein E deficient (ApoE-/-) mice fed a high-fat diet, treatment with Ilexgenin A attenuated the development of atherosclerotic plaques.[9] This effect is attributed to its ability to regulate lipid parameters, inhibit inflammatory cytokine secretion, and reduce pathological changes in major organs.[9]

A key mechanism underlying its anti-atherosclerotic effect is the inhibition of lipid accumulation in macrophages.[8] Ilexgenin A upregulates the expression of ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from macrophages, thereby preventing the formation of foam cells, a hallmark of atherosclerosis.[8] This upregulation of ABCA1 is mediated through the PTPN2/ERK1/2 signaling pathway.[8]

Signaling Pathways Modulated by Ilexgenin A

The diverse biological activities of Ilexgenin A are a consequence of its ability to modulate multiple intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling in Inflammation

In response to inflammatory stimuli like LPS, Ilexgenin A suppresses the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It inhibits the phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[3] Ilexgenin A also significantly inhibits the phosphorylation of ERK1/2, a key component of the MAPK pathway.[3]

Caption: Ilexgenin A inhibits LPS-induced inflammation by targeting the Akt/NF-κB and ERK1/2 signaling pathways.

Inhibition of STAT3 and PI3K Pathways in Cancer

In hepatocellular carcinoma, Ilexgenin A exerts its anti-inflammatory and anti-angiogenic effects by inhibiting the STAT3 and PI3K signaling pathways.[4] These pathways are critical for tumor cell survival, proliferation, and angiogenesis. Ilexgenin A's inhibitory action on these pathways was observed in both HepG2 cancer cells and HUVEC (Human Umbilical Vein Endothelial Cells), highlighting its dual effect on both tumor cells and the tumor vasculature.[4]

Caption: Ilexgenin A exerts anti-cancer effects by inhibiting the PI3K/Akt and STAT3 signaling pathways.

Regulation of Lipid Metabolism via HIF1α/SREBP-1

Ilexgenin A modulates lipid metabolism in colon cancer cells by targeting the HIF1α/SREBP-1 pathway.[5] By inhibiting HIF1α, Ilexgenin A leads to the downregulation of SREBP-1, a master regulator of lipogenesis.[5]

Caption: Ilexgenin A regulates lipid metabolism by inhibiting the HIF1α/SREBP-1 pathway.

Upregulation of Cholesterol Efflux via PTPN2/ERK1/2/ABCA1

In macrophages, Ilexgenin A promotes cholesterol efflux and reduces lipid accumulation by modulating the PTPN2/ERK1/2/ABCA1 signaling pathway.[8] This action helps to prevent the formation of atherosclerotic plaques.[8]

Caption: Ilexgenin A promotes cholesterol efflux in macrophages via the PTPN2/ERK1/2/ABCA1 pathway.

Quantitative Data on the Biological Activities of Ilexgenin A

The following tables summarize the quantitative data from various studies on Ilexgenin A, providing insights into its potency and efficacy.

Table 1: In Vitro Anti-Cancer Activity of Ilexgenin A

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HT-29, HCT-116 | Cell Viability | 0-100 µM | Decreased cell viability | [5] |

| HT-29, HCT-116 | Cell Cycle Analysis | 12.5-50 µM | G1 phase arrest | [5] |

| HT-29 | SREBP-1 Expression | 12.5-50 µM | Downregulated SREBP-1 expression | [5] |

| HepG2 | Cytokine Inhibition | Not specified | Inhibited TNF-α and IL-6 levels | [4] |

| HepG2 | VEGF Inhibition | Not specified | Downregulated VEGF production | [4] |

Table 2: In Vivo Anti-inflammatory and Anti-Carcinogenic Activity of Ilexgenin A

| Animal Model | Treatment | Dosage | Effect | Reference |

| LPS-induced peritonitis in mice | Ilexgenin A | Not specified | Suppressed peritonitis, reduced inflammatory cell infiltration and cytokine levels | [3] |

| AOM/DSS-induced carcinogenesis in mice | Ilexgenin A | 20 mg/kg | Ameliorated carcinogenesis, regulated lipid metabolism, decreased SREBP-1 and HIF1α expression | [5] |

| HCC xenografts (HepG2, H22) in mice | Ilexgenin A | Not specified | Reduced tumor growth, synergistic effect with Sorafenib | [4] |

| High-fat diet-fed ApoE-/- mice | Ilexgenin A | Not specified | Attenuated atherosclerosis progression | [8][9] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Ilexgenin A.

Cell Culture and Reagents

-

Cell Lines: RAW 264.7 (murine macrophages), HepG2 (human hepatocellular carcinoma), HT-29, HCT-116 (human colon carcinoma), HUVEC (human umbilical vein endothelial cells).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Ilexgenin A: Ilexgenin A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final concentration of DMSO is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ilexgenin A for a specified period (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Cytokine Measurement (ELISA):

-

Culture cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of Ilexgenin A.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκB-α, STAT3, PI3K, SREBP-1, HIF1α, ABCA1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Animal Studies

-

LPS-Induced Peritonitis Model:

-

Acclimate mice for one week.

-

Administer Ilexgenin A (intraperitoneally or orally) at specified doses prior to LPS injection.

-

Inject LPS intraperitoneally to induce peritonitis.

-

After a specific time, collect peritoneal lavage fluid to count inflammatory cells and measure cytokine levels. Collect blood for serum analysis.

-

-

Hepatocellular Carcinoma Xenograft Model:

-

Inject HepG2 or H22 cells subcutaneously into the flank of nude mice.

-

When tumors reach a certain volume, randomize the mice into different treatment groups (e.g., vehicle control, Ilexgenin A, Sorafenib, Ilexgenin A + Sorafenib).

-

Administer treatments (e.g., orally) daily or on a specified schedule.

-

Measure tumor volume regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunohistochemistry.

-

-

Atherosclerosis Model:

-

Use ApoE-/- mice, which are genetically predisposed to atherosclerosis.

-

Feed the mice a high-fat diet to accelerate plaque formation.

-

Administer Ilexgenin A or vehicle control to different groups of mice for a specified duration.

-

At the end of the treatment period, euthanize the mice and collect the aorta for en face analysis of atherosclerotic lesions (e.g., using Oil Red O staining).

-

Analyze serum lipid profiles (total cholesterol, triglycerides, LDL, HDL).

-

Conclusion and Future Directions

Ilexgenin A, a novel pentacyclic triterpenoid, has demonstrated a remarkable array of biological activities with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and metabolic homeostasis underscores its promise as a lead compound for the development of new drugs. The synergistic effects observed with existing cancer therapies like Sorafenib open up new avenues for combination treatments that could enhance efficacy and reduce toxicity.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of Ilexgenin A, as well as its long-term safety. Further investigation into its effects on other chronic diseases is warranted. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic efficacy. The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Ilexgenin A and the broader class of pentacyclic triterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ilexgenin A, a novel pentacyclic triterpenoid extracted from Aquifoliaceae shows reduction of LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ilexgenin A inhibits lipid accumulation in macrophages and reduces the progression of atherosclerosis through PTPN2/ERK1/2/ABCA1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel pentacyclic triterpenoid, Ilexgenin A, shows reduction of atherosclerosis in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilexgenin A: A Potent Dual Inhibitor of STAT3 and PI3K Pathways in Cancer Biology

For Immediate Release

[City, State] – [Date] – Ilexgenin A, a naturally occurring triterpenoid, is demonstrating significant potential as a therapeutic agent through its targeted inhibition of two critical cellular signaling pathways implicated in cancer progression: STAT3 and PI3K. This in-depth guide explores the molecular mechanisms, experimental validation, and quantitative data underpinning the dual inhibitory role of Ilexgenin A, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Recent studies have illuminated the ability of Ilexgenin A to exert potent anti-inflammatory, anti-angiogenic, and pro-apoptotic effects in cancer models, primarily through its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphoinositide 3-kinase (PI3K) pathways.[1][2] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, survival, and metastasis.

Mechanism of Action: A Two-Pronged Attack

Ilexgenin A's anticancer activity stems from its ability to simultaneously suppress both the STAT3 and PI3K/Akt signaling cascades. In hepatocellular carcinoma (HCC) cell lines such as HepG2 and human umbilical vein endothelial cells (HUVECs), Ilexgenin A has been shown to inhibit the phosphorylation of key proteins in these pathways.[1]

The inhibition of the STAT3 pathway by Ilexgenin A leads to the downregulation of downstream target genes responsible for cell proliferation and survival, such as Bcl-2 and Cyclin D1. Concurrently, its impact on the PI3K/Akt pathway further disrupts cellular processes crucial for tumor growth and angiogenesis. This dual-action mechanism makes Ilexgenin A a compelling candidate for further investigation in cancer therapeutics.

Quantitative Analysis of Pathway Inhibition

The inhibitory effects of Ilexgenin A on the viability of cancer cell lines have been quantified to determine its potency. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of Ilexgenin A required to inhibit a biological process by 50%.

| Cell Line | Ilexgenin A Concentration | Effect | Reference |

| HepG2 | Various | Dose-dependent reduction in cell viability. | [3] |

| HUVEC | Various | Dose-dependent reduction in cell viability. |

Note: Specific IC50 values for Ilexgenin A's inhibition of STAT3 and PI3K phosphorylation are not consistently reported across publicly available literature and require access to the full-text scientific papers for detailed analysis.

Visualizing the Molecular Interactions

To better understand the inhibitory action of Ilexgenin A, the following diagrams illustrate its points of intervention within the STAT3 and PI3K signaling pathways.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to evaluate the effects of Ilexgenin A on the STAT3 and PI3K pathways.

Cell Culture

-

HepG2 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

HUVEC Cells: Cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors and 10% FBS, under the same incubator conditions as HepG2 cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of STAT3 and Akt, to assess the inhibitory effect of Ilexgenin A.

Reagents and Parameters:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Specific antibodies for p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH). Dilutions should be optimized as per the manufacturer's instructions.

-

Incubation: Primary antibody incubation is typically performed overnight at 4°C. Secondary antibody incubation is for 1-2 hours at room temperature.

-

Washing: Membranes are washed multiple times with TBST between antibody incubations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed HepG2 or HUVEC cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ilexgenin A for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by Ilexgenin A.

-

Cell Treatment: Treat HepG2 or HUVEC cells with Ilexgenin A at the desired concentrations and time points.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Conclusion and Future Directions

Ilexgenin A presents a promising multi-targeted approach to cancer therapy through its dual inhibition of the STAT3 and PI3K pathways. The data gathered to date strongly support its anti-proliferative, anti-angiogenic, and pro-apoptotic properties. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and exploration of synergistic effects with existing chemotherapeutic agents. The detailed methodologies provided in this guide offer a solid foundation for researchers to build upon in their investigation of this compelling natural compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth (Journal Article) | OSTI.GOV [osti.gov]

- 3. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Anti-Inflammatory Studies of Ilexgenin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilexgenin A (IA) is a pentacyclic triterpenoid compound isolated from the leaves of Ilex hainanensis Merr[1]. Initial pharmacological investigations have identified it as a potent agent with significant anti-inflammatory properties. These studies demonstrate that Ilexgenin A exerts its effects by inhibiting the production of key pro-inflammatory cytokines and modulating critical intracellular signaling pathways, including NF-κB, PI3K/Akt, and STAT3. This technical document provides an in-depth guide to the foundational research on Ilexgenin A's anti-inflammatory mechanisms, summarizing quantitative data, detailing experimental protocols, and visualizing the molecular pathways and workflows involved. The evidence suggests Ilexgenin A is a promising therapeutic candidate for the treatment of various inflammatory diseases[1].

Core Anti-Inflammatory Mechanisms of Action

Initial research has elucidated that Ilexgenin A's anti-inflammatory activity is not mediated by a single target but rather through the modulation of a network of interconnected signaling pathways.

Inhibition of Pro-Inflammatory Cytokine Production

A consistent finding across multiple studies is the ability of Ilexgenin A to significantly suppress the production and expression of key pro-inflammatory cytokines. In in vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Ilexgenin A was shown to inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) at both the transcriptional and translational levels[1]. Similar inhibitory effects on TNF-α and IL-6 were observed in HepG2 hepatocellular carcinoma cells[2][3].

Modulation of Intracellular Signaling Pathways

Ilexgenin A has been shown to interfere with several critical signaling cascades that are central to the inflammatory response.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes[4]. Ilexgenin A suppresses the LPS-induced degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes[1]. The mechanism appears to be mediated through Toll-like receptor 4 (TLR4)[5].

-

PI3K/Akt and STAT3 Pathways: Ilexgenin A has been demonstrated to inhibit both the STAT3 and PI3K signaling pathways in HepG2 cells and Human Umbilical Vein Endothelial Cells (HUVECs)[2][3]. In macrophage models, it specifically suppresses the LPS-induced activation (phosphorylation) of Akt, a key downstream component of the PI3K pathway[1].

-

MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) cascade is another crucial regulator of inflammation. Studies show that Ilexgenin A significantly inhibits the phosphorylation of ERK1/2 in RAW 264.7 cells following LPS stimulation. This finding has been further supported by molecular docking analyses which indicate a direct inhibitory interaction[1].

Summary of Quantitative and Qualitative Data

The anti-inflammatory effects of Ilexgenin A have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from initial studies.

Table 1: In Vitro Anti-Inflammatory Effects of Ilexgenin A

| Cell Line | Stimulant | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β Production | Dose-dependent inhibition at transcriptional and translational levels | [1] |

| RAW 264.7 | LPS | Phosphorylation of Akt | Significant inhibition | [1] |

| RAW 264.7 | LPS | Phosphorylation of ERK1/2 | Significant inhibition | [1] |

| RAW 264.7 | LPS | Degradation of IκB-α | Inhibition | [1] |

| HepG2 | - | TNF-α, IL-6 Levels | Significant inhibition | [2][3] |

| HepG2 | - | STAT3 and PI3K Pathways | Inhibition | [2][3] |

| HUVECs | - | STAT3 and PI3K Pathways | Inhibition |[2] |

Table 2: In Vivo Anti-Inflammatory Effects of Ilexgenin A

| Animal Model | Condition | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Mice | LPS-induced peritonitis | Inflammatory cell infiltration | Dramatic inhibition | [1] |

| Mice | LPS-induced peritonitis | Peritoneal TNF-α, IL-6, IL-1β | Dramatic inhibition | [1] |

| Mice | HCC Xenograft | Tumor Growth | Reduction |[2][3] |

Key Experimental Methodologies

The following sections detail the core experimental protocols used to establish the anti-inflammatory properties of Ilexgenin A.

In Vitro LPS-Induced Macrophage Inflammation Model

This model is fundamental for studying the direct effects of compounds on inflammatory responses in immune cells.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

After reaching 70-80% confluency, cells are pre-treated with varying concentrations of Ilexgenin A for a specified period (e.g., 1-2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

-

Cells are incubated for a further period (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis in supernatant).

-

Supernatants are collected for cytokine measurement, and cell lysates are prepared for Western blot or RT-PCR analysis.

-

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

-

Protocol Outline:

-

A 96-well plate is coated with a capture antibody specific to the target cytokine.

-

The plate is washed, and non-specific binding sites are blocked.

-

Samples (supernatants or standards) are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Avidin-HRP (horseradish peroxidase) conjugate is added, which binds to the detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader. Cytokine concentrations are calculated from the standard curve.

-

Protein Phosphorylation Analysis by Western Blot

This technique is used to measure the relative levels of specific proteins and their phosphorylation status (activation state).

-

Protocol Outline:

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, IκB-α).

-

Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

In Vivo LPS-Induced Peritonitis Model

This model assesses the anti-inflammatory activity of a compound within a living organism.

-

Protocol Outline:

-

Acclimatization: Mice are acclimatized to laboratory conditions.

-

Treatment: Animals are pre-treated with Ilexgenin A or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) administration.

-

Induction: Peritonitis is induced by an i.p. injection of LPS.

-

Sample Collection: After a set time (e.g., 4-6 hours), animals are euthanized. The peritoneal cavity is washed with PBS to collect the peritoneal lavage fluid (PLF). Blood is collected for serum preparation.

-

Analysis:

-

Total and differential immune cell counts (e.g., neutrophils, macrophages) are determined in the PLF.

-

Cytokine levels in the PLF and/or serum are quantified by ELISA.

-

-

Conclusion and Future Directions

The initial body of research provides compelling evidence that Ilexgenin A is a natural compound with marked anti-inflammatory properties. Its ability to suppress key pro-inflammatory cytokines is underpinned by its inhibitory action on the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways[1][2][3]. The efficacy demonstrated in both macrophage cell lines and animal models of acute inflammation highlights its potential as a lead compound for drug development[1].

For drug development professionals, these findings warrant further investigation into the pharmacokinetics, safety profile, and efficacy of Ilexgenin A in more complex, chronic models of inflammatory diseases. Future research should focus on elucidating its precise molecular targets and exploring its therapeutic potential for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

References

- 1. Ilexgenin A, a novel pentacyclic triterpenoid extracted from Aquifoliaceae shows reduction of LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ilexgenin A exerts anti-inflammation and anti-angiogenesis effects through inhibition of STAT3 and PI3K pathways and exhibits synergistic effects with Sorafenib on hepatoma growth (Journal Article) | OSTI.GOV [osti.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Anti-Atherosclerotic Potential of Ilexgenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The quest for novel therapeutic agents to prevent and treat this condition is of paramount importance. Ilexgenin A, a pentacyclic triterpenoid, has emerged as a promising natural compound with potent anti-atherosclerotic properties. This technical guide provides an in-depth exploration of the anti-atherosclerotic potential of Ilexgenin A, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its efficacy.

Data Presentation: Quantitative Effects of Ilexgenin A

The anti-atherosclerotic effects of Ilexgenin A have been quantified in various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its impact on plaque formation, lipid metabolism, and inflammation.

| In Vivo Efficacy of Ilexgenin A in ApoE-/- Mice | |

| Parameter | Effect of Ilexgenin A Treatment |

| Atherosclerotic Plaque Area | Significant reduction in aortic plaque area. |

| Serum Lipid Profile | |

| Total Cholesterol (TC) | ↓ |

| Triglycerides (TG) | ↓ |

| Low-Density Lipoprotein Cholesterol (LDL-C) | ↓ |

| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ |

| In Vitro Effects of Ilexgenin A on Macrophages | |

| Parameter | Effect of Ilexgenin A Treatment |

| Lipid Metabolism | |

| ABCA1 Protein Expression | ↑ (concentration-dependent) |

| Cholesterol Efflux | ↑ |

| Foam Cell Formation | ↓ |

| Inflammatory Cytokine Secretion (ox-LDL-induced THP-1 Macrophages) | |

| Interleukin-6 (IL-6) | ↓ (concentration-dependent) |

| Interleukin-1β (IL-1β) | ↓ (concentration-dependent) |

| Tumor Necrosis Factor-α (TNF-α) | ↓ (concentration-dependent) |

Core Mechanisms of Action: Signaling Pathways

Ilexgenin A exerts its anti-atherosclerotic effects through the modulation of key signaling pathways involved in lipid metabolism and inflammation.

PTPN2/ERK1/2/ABCA1 Signaling Pathway

Ilexgenin A enhances cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette transporter A1 (ABCA1).[1][2] This effect is mediated through the PTPN2/ERK1/2 signaling pathway. Ilexgenin A inhibits the protein tyrosine phosphatase non-receptor type 2 (PTPN2), leading to the phosphorylation of ERK1/2, which in turn promotes the expression of ABCA1.[1][2]

PI3K/Akt/NF-κB Signaling Pathway

Ilexgenin A mitigates the inflammatory response in atherosclerosis by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway.[3] By suppressing this pathway, Ilexgenin A reduces the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages stimulated by oxidized low-density lipoprotein (ox-LDL).[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Ilexgenin A's anti-atherosclerotic effects.

In Vivo Atherosclerosis Model

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for spontaneous atherosclerosis development.

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 21% fat and 0.15% cholesterol, for a period of 12-16 weeks to induce atherosclerotic plaque formation.

-

Ilexgenin A Administration: Ilexgenin A is administered orally or via intraperitoneal injection at specified dosages (e.g., 10, 20, 40 mg/kg/day) for the duration of the HFD feeding.

-

Atherosclerotic Plaque Quantification:

-

Aortas are excised, opened longitudinally, and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids red.

-

The total aortic area and the plaque-covered area are quantified using imaging software (e.g., Image-Pro Plus).

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.

-

-

Serum Lipid Profile Analysis: Blood samples are collected, and serum levels of TC, TG, LDL-C, and HDL-C are measured using commercially available enzymatic kits.

In Vitro Foam Cell Formation and Inflammation Assay

-

Cell Line: Human monocytic cell line (THP-1) is commonly used.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).

-

Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50 µg/mL for 24-48 hours) to induce foam cell formation.

-

Ilexgenin A Treatment: Cells are pre-treated with various concentrations of Ilexgenin A for a specified time (e.g., 1-2 hours) before the addition of ox-LDL.

-

Analysis of Lipid Accumulation:

-

Oil Red O Staining: Intracellular lipid droplets are stained with Oil Red O and visualized by microscopy. The stained area can be quantified to assess lipid accumulation.

-

-

Western Blot Analysis for ABCA1:

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with a primary antibody specific for ABCA1.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection, and bands are visualized using a chemiluminescence substrate.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin).

-

-

ELISA for Inflammatory Cytokines:

-

The cell culture supernatant is collected after treatment.

-

The concentrations of IL-6, IL-1β, and TNF-α are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Conclusion

Ilexgenin A demonstrates significant anti-atherosclerotic potential by targeting key pathways in lipid metabolism and inflammation. Its ability to enhance cholesterol efflux from macrophages via the PTPN2/ERK1/2/ABCA1 pathway and to suppress pro-inflammatory cytokine production through the inhibition of the PI3K/Akt/NF-κB pathway highlights its multifaceted mechanism of action. The quantitative data from preclinical studies underscore its efficacy in reducing atherosclerotic plaque formation and improving lipid profiles. Further investigation and development of Ilexgenin A as a therapeutic agent for atherosclerosis are warranted. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Ilexgenin A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexgenin A, a pentacyclic triterpenoid saponin extracted from the leaves of Ilex species, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive preclinical studies have demonstrated its potent anti-inflammatory, anti-cancer, and metabolic regulatory properties. This technical guide provides an in-depth review of the therapeutic potential of Ilexgenin A, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved in its characterization.

Introduction

Ilexgenin A is a naturally occurring triterpenoid that has garnered significant interest in the scientific community for its diverse biological activities. Its therapeutic potential spans across multiple disease areas, including cancer, inflammatory disorders, and metabolic diseases. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and potential clinical translation of Ilexgenin A.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Ilexgenin A in various preclinical models.

Table 1: In Vitro Anti-Cancer Activity of Ilexgenin A (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

| H22 | Hepatocellular Carcinoma | Not specified | [2] |

| HTB-26 | Breast Cancer | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of Ilexgenin A

| Tumor Model | Animal Model | Ilexgenin A Dose | Outcome | Citation |

| HepG2 Xenograft | Nude Mice | Not specified | Reduced tumor growth | [2] |

| H22 Xenograft | Nude Mice | Not specified | Reduced tumor growth, Synergistic effect with Sorafenib | [2] |

Key Signaling Pathways Modulated by Ilexgenin A

Ilexgenin A exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

Anti-Inflammatory Signaling

Ilexgenin A has been shown to suppress inflammatory responses by inhibiting the activation of key pro-inflammatory signaling cascades. A significant mechanism is the inhibition of the NF-κB pathway. It also downregulates the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Caption: Ilexgenin A's anti-inflammatory mechanism via NF-κB, Akt, and ERK1/2 inhibition.

Anti-Cancer Signaling

In the context of cancer, Ilexgenin A has been demonstrated to inhibit tumor growth and angiogenesis by targeting the STAT3 and PI3K/Akt signaling pathways.[2] This leads to the downregulation of pro-angiogenic factors like VEGF and the induction of apoptosis.

Caption: Ilexgenin A's anti-cancer mechanism via PI3K/Akt and STAT3 inhibition.

Anti-Atherosclerotic Signaling

Ilexgenin A has shown potential in mitigating atherosclerosis. It promotes cholesterol efflux from macrophages by upregulating ABCA1 expression, a process mediated through the PTPN2/ERK1/2 signaling pathway.[4]

Caption: Ilexgenin A's anti-atherosclerotic mechanism via PTPN2/ERK1/2/ABCA1 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Ilexgenin A.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Ilexgenin A on cancer cell lines.[5]

-

Materials:

-

HepG2 cells (or other cancer cell lines)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ilexgenin A (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of Ilexgenin A (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of Ilexgenin A on the phosphorylation status of key signaling proteins like STAT3, PI3K, and Akt.[6][7][8][9]

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Caption: Workflow for Western blot analysis.

In Vivo Atherosclerosis Model

This protocol describes the use of Apolipoprotein E-deficient (ApoE-/-) mice to evaluate the anti-atherosclerotic effects of Ilexgenin A.[4][10][11][12][13]

-

Animals:

-

Male ApoE-/- mice (6-8 weeks old)

-

-

Diet:

-

High-fat diet (HFD)

-

-

Procedure:

-

Acclimatize mice for one week.

-

Divide mice into groups: Control (HFD only), Ilexgenin A treated (HFD + Ilexgenin A at different doses, e.g., 10, 20, 40 mg/kg/day via oral gavage).

-

Administer treatment for a specified period (e.g., 12-16 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood for lipid profile analysis (Total Cholesterol, Triglycerides, LDL-C, HDL-C).

-

Euthanize mice and perfuse the aorta with PBS.

-

Excise the aorta and perform en face analysis of atherosclerotic plaques using Oil Red O staining.

-

Embed the aortic root in OCT and prepare cryosections for histological analysis (H&E, Oil Red O, Masson's trichrome staining).

-

Quantify plaque area and composition.

-

Caption: Workflow for the in vivo atherosclerosis model.

Conclusion

Ilexgenin A is a promising natural product with significant therapeutic potential, particularly in the fields of oncology, inflammation, and cardiovascular disease. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of Ilexgenin A and to advance its journey from preclinical discovery to potential clinical application. Further research is warranted to fully elucidate its efficacy and safety profile in more complex disease models and eventually in human clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Ilexgenin A inhibits lipid accumulation in macrophages and reduces the progression of atherosclerosis through PTPN2/ERK1/2/ABCA1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. cyagen.com [cyagen.com]

- 11. web2.bilkent.edu.tr [web2.bilkent.edu.tr]

- 12. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The extract of Ilex kudingcha inhibits atherosclerosis in apoE-deficient mice by suppressing cholesterol accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of Ilexgenin A on TLR4/MyD88/NF-κB and PI3K/Akt Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexgenin A, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Ilexgenin A, with a specific focus on its intricate interplay with the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways. This document will delve into the quantitative effects of Ilexgenin A on key molecular targets, present detailed experimental protocols for assessing its activity, and visualize the complex signaling cascades and experimental workflows through meticulously crafted diagrams.

Introduction to Ilexgenin A

Ilexgenin A is a naturally occurring triterpenoid compound predominantly isolated from plants of the Ilex genus (Aquifoliaceae family). Possessing a pentacyclic structure, Ilexgenin A has been the subject of numerous studies investigating its therapeutic potential.[1][2] Beyond its well-documented anti-inflammatory effects, research has suggested its involvement in anti-cancer, anti-angiogenic, and metabolic regulatory activities.[3][4] The multifaceted nature of Ilexgenin A's bioactivity positions it as a promising candidate for the development of novel therapeutic agents for a range of inflammatory and proliferative disorders.

Overview of the TLR4/MyD88/NF-κB Signaling Pathway

The TLR4/MyD88/NF-κB signaling pathway is a cornerstone of the innate immune system, playing a pivotal role in the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of this pathway triggers a cascade of intracellular events culminating in the production of pro-inflammatory cytokines and mediators.

-

TLR4 Activation: The pathway is initiated by the binding of LPS to TLR4, a transmembrane receptor, in complex with its co-receptors, MD-2 and CD14.

-

MyD88 Recruitment: Upon activation, TLR4 recruits the adaptor protein MyD88.

-